molecular formula C21H17OP B14714489 Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane CAS No. 20700-46-3

Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane

Cat. No.: B14714489
CAS No.: 20700-46-3
M. Wt: 316.3 g/mol
InChI Key: ZAWQSWUFGGHYMV-UHFFFAOYSA-N
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Description

Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane core bonded to diphenyl and 3-phenylpropadienyl groups, along with an oxo group. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with 3-phenylpropargyl bromide. The reaction proceeds through a series of steps, including the formation of triphenyl(3-phenylpropadienyl)phosphonium bromide, which is then oxidized to yield the desired compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or isopropanol for recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization, and employing industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: It can be reduced under specific conditions to yield phosphine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include secondary amines, phenylhydrazine, and dimethylformamide . The reactions typically require controlled temperatures and may involve catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various phosphonium salts and ylide intermediates. These products are often characterized by their unique structural and electronic properties, which can be exploited in further chemical transformations .

Scientific Research Applications

Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and ylides.

    Biology: The compound’s reactivity with nucleophiles makes it useful in studying biochemical pathways involving phosphorus-containing compounds.

    Medicine: Research into its potential medicinal properties is ongoing, with a focus on its interactions with biological molecules.

    Industry: It is used in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane involves its ability to form stable phosphonium salts and ylides. These intermediates can participate in a variety of chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to stabilize negative charges on the phosphorus atom, facilitating the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxo(diphenyl)(3-phenylpropadienyl)-lambda~5~-phosphane is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its ability to form stable ylides and phosphonium salts sets it apart from other similar compounds, making it a valuable reagent in both academic and industrial research.

Properties

CAS No.

20700-46-3

Molecular Formula

C21H17OP

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C21H17OP/c22-23(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-9,11-18H

InChI Key

ZAWQSWUFGGHYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C=CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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